Fmoc-Tyr(Malonyl-Di-Otbu)-OH Fmoc-Tyr(Malonyl-Di-Otbu)-OH
Brand Name: Vulcanchem
CAS No.: 168135-77-1
VCID: VC21538782
InChI: InChI=1S/C35H39NO9/c1-34(2,3)44-31(39)29(32(40)45-35(4,5)6)43-22-17-15-21(16-18-22)19-28(30(37)38)36-33(41)42-20-27-25-13-9-7-11-23(25)24-12-8-10-14-26(24)27/h7-18,27-29H,19-20H2,1-6H3,(H,36,41)(H,37,38)/t28-/m0/s1
SMILES: CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Molecular Formula: C35H39NO9
Molecular Weight: 617.7 g/mol

Fmoc-Tyr(Malonyl-Di-Otbu)-OH

CAS No.: 168135-77-1

Cat. No.: VC21538782

Molecular Formula: C35H39NO9

Molecular Weight: 617.7 g/mol

* For research use only. Not for human or veterinary use.

Fmoc-Tyr(Malonyl-Di-Otbu)-OH - 168135-77-1

CAS No. 168135-77-1
Molecular Formula C35H39NO9
Molecular Weight 617.7 g/mol
IUPAC Name (2S)-3-[4-[1,3-bis[(2-methylpropan-2-yl)oxy]-1,3-dioxopropan-2-yl]oxyphenyl]-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid
Standard InChI InChI=1S/C35H39NO9/c1-34(2,3)44-31(39)29(32(40)45-35(4,5)6)43-22-17-15-21(16-18-22)19-28(30(37)38)36-33(41)42-20-27-25-13-9-7-11-23(25)24-12-8-10-14-26(24)27/h7-18,27-29H,19-20H2,1-6H3,(H,36,41)(H,37,38)/t28-/m0/s1
Standard InChI Key MBSLNORFSWIPLG-NDEPHWFRSA-N
Isomeric SMILES CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
SMILES CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Canonical SMILES CC(C)(C)OC(=O)C(C(=O)OC(C)(C)C)OC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Chemical Structure and Identity

Molecular Composition and Nomenclature

Fmoc-Tyr(Malonyl-Di-Otbu)-OH, chemically known as N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-L-tyrosine O-malonic acid di(tert-butyl) ester, is a modified amino acid with specific protecting groups that enhance its utility in peptide synthesis and phosphotyrosine mimicry. The compound is characterized by its unique molecular formula C35H39NO9 and a molecular weight of 617.7 daltons . It bears the Chemical Abstracts Service (CAS) registry number 168135-77-1, providing a standardized identifier for this compound in chemical databases worldwide .

The nomenclature of this compound incorporates several key structural elements:

  • "Fmoc" refers to the 9-fluorenylmethoxycarbonyl protecting group at the N-terminus

  • "Tyr" indicates the tyrosine amino acid core

  • "Malonyl-Di-Otbu" denotes the di-tert-butyl malonyl ester modification at the tyrosine phenol group

  • "OH" represents the free carboxylic acid group

Structural Characteristics

The compound features several distinct structural regions that contribute to its functionality:

  • A tyrosine amino acid core with a protected amino group (Fmoc) and a free carboxylic acid

  • A phenol oxygen modified with a malonyl group bearing two tert-butyl ester protections

  • A 9-fluorenylmethoxycarbonyl (Fmoc) protecting group at the N-terminus, which is essential for solid-phase peptide synthesis applications

  • Two tert-butyl groups that provide protection to the malonyl carboxyl groups, enhancing stability during synthesis procedures

Chemical Identifiers

Beyond its CAS number, Fmoc-Tyr(Malonyl-Di-Otbu)-OH is also identifiable through its International Chemical Identifier (InChI) and InChI Key, which provide standardized representations of its chemical structure:

InChI: 1S/C35H39NO9/c1-34(2,3)44-31(39)29(32(40)45-35(4,5)6)43-22-17-15-21(16-18-22)19-28(30(37)38)36-33(41)42-20-27-25-13-9-7-11-23(25)24-12-8-10-14-26(24)27/h7-18,27-29H,19-20H2,1-6H3,(H,36,41)(H,37,38)/t28-/m0/s1

InChI Key: MBSLNORFSWIPLG-NDEPHWFRSA-N

These identifiers enable precise structural recognition in chemical databases and literature searches.

Physical and Chemical Properties

Fundamental Properties

Fmoc-Tyr(Malonyl-Di-Otbu)-OH possesses several physical and chemical properties that are relevant to its handling, storage, and application in research settings. The compound has an estimated boiling point of 744.6±60.0 °C (predicted value) and a density of approximately 1.235 . Its predicted pKa value is 2.91±0.10, indicating its acidic character primarily due to the free carboxylic acid group .

Stability Parameters

The stability of Fmoc-Tyr(Malonyl-Di-Otbu)-OH is influenced by several factors, including temperature, exposure to light, and pH conditions. The tert-butyl ester groups are susceptible to acidic hydrolysis, which can lead to deprotection under strongly acidic conditions. Conversely, the Fmoc group can be cleaved under basic conditions, typically using piperidine in standard peptide synthesis protocols.

To maintain the integrity of the compound during storage, it is recommended to keep it in a sealed container, protected from light, moisture, and at the specified storage temperature of -20°C .

Biological Activity and Mechanisms

Phosphotyrosine Mimicry

Fmoc-Tyr(Malonyl-Di-Otbu)-OH functions as a phosphotyrosine mimetic, designed to imitate the structural and electronic properties of phosphorylated tyrosine residues found in various signaling proteins. The malonyl group attached to the tyrosine phenol oxygen serves as a bioisostere for the phosphate group, creating a structural analog that can interact with phosphotyrosine-binding domains and enzymes .

This mimicry is particularly valuable because phosphotyrosine-containing peptides often suffer from poor cell permeability and stability in biological systems due to the charged nature of the phosphate group. The malonyl-di-tert-butyl modification addresses these limitations while maintaining recognition by target proteins .

Protein Tyrosine Phosphatase Inhibition

One of the most significant biological activities of Fmoc-Tyr(Malonyl-Di-Otbu)-OH-containing peptides is their ability to inhibit protein tyrosine phosphatases (PTPs), particularly PTP 1B. Studies have demonstrated that peptides incorporating this modified amino acid inhibit PTP 1B with potency approximately 20 times greater than corresponding phosphotyrosine-containing peptides .

This enhanced inhibitory effect is attributed to:

  • Better cellular permeability due to the masking of negative charges

  • Improved stability against phosphatases that would normally cleave phosphotyrosine residues

  • Favorable binding interactions with the PTP active site

Cellular Permeability Characteristics

A major advantage of Fmoc-Tyr(Malonyl-Di-Otbu)-OH-containing peptides is their enhanced cell permeability compared to phosphotyrosine-containing peptides. This improved permeability stems from the replacement of the highly charged phosphate group with the more hydrophobic malonyl-di-tert-butyl moiety, which facilitates passage across cell membranes .

The tert-butyl protecting groups contribute significantly to this property by:

Once inside the cell, the tert-butyl groups can potentially be cleaved by intracellular esterases, revealing the active malonyl form that effectively binds to target proteins.

Research Applications

Peptide Synthesis Utility

Fmoc-Tyr(Malonyl-Di-Otbu)-OH serves as a valuable building block in solid-phase peptide synthesis, particularly for creating peptides that target phosphotyrosine-binding proteins and domains. The Fmoc protection strategy is compatible with standard peptide synthesis protocols, allowing for the incorporation of this modified amino acid at specific positions within peptide sequences .

The compound's design allows it to be handled similarly to other Fmoc-protected amino acids in automated and manual peptide synthesis, with appropriate considerations for its bulkier side chain and potential sensitivity to certain reaction conditions.

Role in Insulin Receptor Studies

A particularly important application of Fmoc-Tyr(Malonyl-Di-Otbu)-OH-containing peptides has been in studying insulin receptor signaling and regulation. The insulin receptor is a tyrosine kinase that undergoes autophosphorylation upon insulin binding, and this signaling is attenuated by protein tyrosine phosphatases, particularly PTP 1B .

Peptides containing the malonyl-tyrosine modification have been examined for their effect on PTP 1B-catalyzed insulin receptor dephosphorylation. Research has shown that these peptides inhibit PTP 1B with significantly greater potency than their phosphotyrosine counterparts, suggesting potential therapeutic applications in insulin resistance and type 2 diabetes research .

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